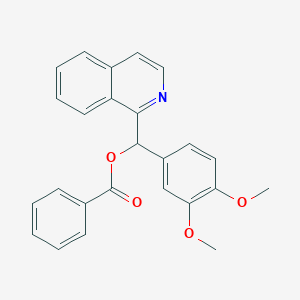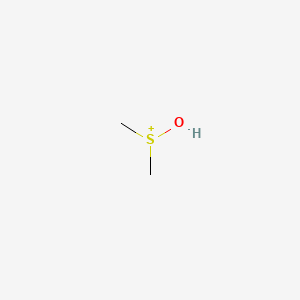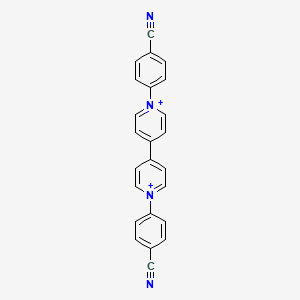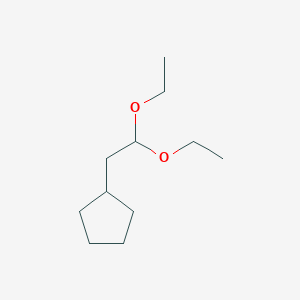![molecular formula C9H11N3O B14672714 (NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes both hydrazine and hydroxylamine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine typically involves the reaction of a ketone or aldehyde with hydroxylamine and hydrazine. One common method involves the condensation of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an alcohol-water mixture under reflux conditions, followed by acidification to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The hydrazine and hydroxylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine exerts its effects involves its ability to form stable complexes with various substrates. The hydrazine and hydroxylamine groups can interact with carbonyl compounds to form oximes and hydrazones, which are important intermediates in organic synthesis . These interactions are facilitated by the nucleophilic nature of the hydrazine and hydroxylamine groups, which can attack electrophilic centers in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity, used in the formation of oximes.
Hydrazine: Another related compound, known for its use in rocket propellants and as a reducing agent.
Oximes: Compounds formed from the reaction of hydroxylamine with aldehydes or ketones, similar to the products formed from (NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine.
Uniqueness
What sets this compound apart is its dual functionality, combining both hydrazine and hydroxylamine groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H11N3O/c1-7(12-13)9(11-10)8-5-3-2-4-6-8/h2-6,13H,10H2,1H3/b11-9+,12-7+ |
Clé InChI |
CTBQKRARXDRYNL-DMXQEXBGSA-N |
SMILES isomérique |
C/C(=N\O)/C(=N\N)/C1=CC=CC=C1 |
SMILES canonique |
CC(=NO)C(=NN)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)



![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)

![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
